molecular formula C20H38O2 B12550695 2-Cyclopropylheptadecanoic acid CAS No. 161271-43-8

2-Cyclopropylheptadecanoic acid

Cat. No.: B12550695
CAS No.: 161271-43-8
M. Wt: 310.5 g/mol
InChI Key: QUQVRGRGOODHQJ-UHFFFAOYSA-N
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Description

2-Cyclopropylheptadecanoic acid is a unique fatty acid derivative characterized by the presence of a cyclopropyl group attached to a heptadecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylheptadecanoic acid typically involves the cyclopropanation of heptadecanoic acid derivatives. One common method is the reaction of heptadecanoic acid with a cyclopropylating agent such as diazomethane or a cyclopropylcarbene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylheptadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The cyclopropyl group can be oxidized to form cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can convert the cyclopropyl group to a cyclopropylmethanol or other reduced forms.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of substituted cyclopropyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Cyclopropyl ketones, cyclopropyl alcohols.

    Reduction: Cyclopropylmethanol, cyclopropyl hydrocarbons.

    Substitution: Substituted cyclopropyl derivatives with various functional groups.

Scientific Research Applications

2-Cyclopropylheptadecanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with cyclopropyl groups.

    Biology: Studied for its potential effects on biological membranes and lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropylheptadecanoic acid involves its interaction with biological membranes and enzymes. The cyclopropyl group can influence the fluidity and stability of lipid bilayers, affecting membrane-associated processes. Additionally, the compound may interact with specific enzymes involved in lipid metabolism, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylheptanoic acid: Similar structure but with a shorter carbon chain.

    Cyclopropylhexadecanoic acid: Similar structure but with a different chain length.

    Cyclopropylstearic acid: Similar structure but with an 18-carbon chain.

Uniqueness

2-Cyclopropylheptadecanoic acid is unique due to its specific chain length and the presence of a cyclopropyl group, which imparts distinct chemical and physical properties. Its unique structure makes it valuable for specific applications in research and industry.

Properties

CAS No.

161271-43-8

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

2-cyclopropylheptadecanoic acid

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20(21)22)18-16-17-18/h18-19H,2-17H2,1H3,(H,21,22)

InChI Key

QUQVRGRGOODHQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C1CC1)C(=O)O

Origin of Product

United States

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